molecular formula C9H8FIO3 B14762170 Methyl 2-fluoro-6-iodo-3-methoxybenzoate

Methyl 2-fluoro-6-iodo-3-methoxybenzoate

Katalognummer: B14762170
Molekulargewicht: 310.06 g/mol
InChI-Schlüssel: XFJJHQQJIMLCBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-fluoro-6-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol It is a derivative of benzoic acid, featuring a methoxy group, a fluorine atom, and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

The synthesis of Methyl 2-fluoro-6-iodo-3-methoxybenzoate typically involves the following steps:

    Starting Material: The process begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position of the benzene ring.

    Iodination: Introduction of the iodine atom at the 6-position.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis.

Analyse Chemischer Reaktionen

Methyl 2-fluoro-6-iodo-3-methoxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-6-iodo-3-methoxybenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-fluoro-6-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-fluoro-6-iodo-3-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-fluoro-3-iodo-6-methoxybenzoate: Similar structure but different positions of substituents.

    Methyl 3-fluoro-6-iodo-2-methylbenzoate: Different positions of fluorine and iodine atoms.

    Methyl 2-iodo-6-methoxybenzoate: Lacks the fluorine atom.

Eigenschaften

Molekularformel

C9H8FIO3

Molekulargewicht

310.06 g/mol

IUPAC-Name

methyl 2-fluoro-6-iodo-3-methoxybenzoate

InChI

InChI=1S/C9H8FIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3

InChI-Schlüssel

XFJJHQQJIMLCBG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)I)C(=O)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.